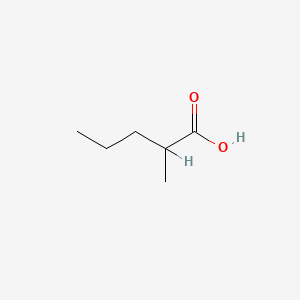

2-Methylvaleric acid

説明

This compound has been reported in Pelargonium graveolens with data available.

Structure

3D Structure

特性

IUPAC Name |

2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBFMEVBMNZIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021633 | |

| Record name | 2-Methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a caramel, pungent odour | |

| Record name | 2-Methylvaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylvaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | 2-Methylvaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.919-0.922 | |

| Record name | 2-Methylvaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.44 [mmHg] | |

| Record name | 2-Methylvaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

97-61-0, 27936-41-0, 22160-39-0 | |

| Record name | 2-Methylvaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027936410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpentanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26A19CG6J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-2-Methylpentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylvaleric Acid: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylvaleric acid, a branched-chain short-chain fatty acid, is a molecule of significant interest in various scientific disciplines, including flavor chemistry, metabolomics, and pharmacology. This technical guide provides a comprehensive overview of its chemical properties, structural features, and its emerging roles in biological signaling pathways. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its structure and functional interactions, to support further research and development.

Chemical Properties and Structure

This compound, systematically named 2-methylpentanoic acid, is a chiral carboxylic acid. Its chemical identity and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-Methylpentanoic acid | [1] |

| Synonyms | This compound, Methylpropylacetic acid | [1] |

| CAS Number | 97-61-0 | [1] |

| Molecular Formula | C6H12O2 | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent, acrid | [2] |

| Boiling Point | 196-197 °C | [2] |

| Melting Point | -85 °C | |

| Density | 0.931 g/mL at 25 °C | [2] |

| Solubility in Water | 13 g/L | [2] |

| pKa | ~4.8 | |

| Refractive Index | 1.414 at 20 °C | [2] |

Chemical Structure

This compound possesses a chiral center at the second carbon atom, leading to the existence of two enantiomers: (R)-2-methylvaleric acid and (S)-2-methylvaleric acid.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 2-methyl-1-pentanol.[3] While multiple synthetic routes exist[4][5][6], a representative protocol is outlined below.

Methodology:

-

Oxidation: 2-methyl-1-pentanol is oxidized using a suitable oxidizing agent, such as potassium permanganate (KMnO4) in an alkaline solution or through catalytic oxidation.[3] The reaction mixture is typically heated to drive the reaction to completion.

-

Work-up: After the oxidation is complete, the reaction mixture is cooled. If using KMnO4, the manganese dioxide byproduct is removed by filtration.

-

Acidification: The aqueous solution containing the potassium salt of this compound is acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate and form the free carboxylic acid.

-

Extraction: The resulting this compound is extracted from the aqueous solution using an appropriate organic solvent, such as diethyl ether.

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield pure this compound.

Analytical Methods

GC-MS is a powerful technique for the analysis of volatile compounds like short-chain fatty acids.[7][8]

-

For biological samples, deproteinization is often necessary. This can be achieved by adding a solvent like methanol followed by centrifugation.

-

To analyze total fatty acids, a saponification step with a base (e.g., KOH) is performed, followed by acidification.[10]

-

Derivatization to more volatile esters (e.g., methyl or pentafluorobenzyl esters) is a common practice to improve chromatographic separation and detection.[10] However, direct analysis without derivatization is also possible.[7]

Instrumentation and Conditions (Example): [7]

-

GC System: Agilent 7890B GC or similar.

-

Column: A polar capillary column, such as a DB-WAX or Nukol column, is suitable for separating fatty acids.

-

Injector Temperature: 240 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 200 °C at 40 °C/min, then ramp to 240 °C at 25 °C/min and hold for 2 minutes.

-

Carrier Gas: Helium.

-

MS System: Agilent 5977B MSD or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-300.

Expected Fragmentation Pattern: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 116. Characteristic fragments arise from the cleavage of bonds adjacent to the carbonyl group, leading to the loss of -OH (m/z 99) and -COOH (m/z 71).[11][12] A prominent peak is often observed at m/z 74, corresponding to the McLafferty rearrangement.[1]

¹H NMR: [1]

-

Carboxylic Acid Proton (-COOH): A broad singlet typically appears in the downfield region around 10-13 ppm.

-

Alpha-Proton (-CH): A multiplet will be observed around 2.3-2.6 ppm.

-

Methylene Protons (-CH2-): Multiplets will appear in the range of 1.3-1.7 ppm.

-

Methyl Protons (-CH3): A doublet for the methyl group at the chiral center and a triplet for the terminal methyl group will be present between 0.9 and 1.2 ppm.

¹³C NMR: [1]

-

Carbonyl Carbon (-C=O): The signal for the carboxylic acid carbon will be in the range of 175-185 ppm.

-

Alpha-Carbon (-CH): The carbon bearing the methyl group will appear around 40-45 ppm.

-

Other Aliphatic Carbons: Signals for the other carbons in the chain will be observed between 10 and 40 ppm.

Sample Preparation: [2][13][14][15] As a liquid, this compound can be analyzed neat as a thin film between two infrared-transparent salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-H Stretch (Aliphatic): Multiple sharp absorptions in the region of 2850-2960 cm⁻¹.

-

C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region.

Biological Signaling Pathways

This compound, as a short-chain fatty acid, is increasingly recognized for its role in modulating cellular signaling.

G-Protein Coupled Receptor (GPCR) Activation

This compound has been identified as an agonist for several G-protein coupled receptors, including the olfactory receptor OR51E1 and the free fatty acid receptors GPR41 and GPR43.[16][17][18][19][20][21][22]

Activation of these receptors can lead to various downstream effects, including the modulation of inflammatory responses and energy metabolism.[17][20] For instance, activation of GPR41 and GPR43 in intestinal epithelial cells can induce the production of chemokines and cytokines.[17]

Histone Deacetylase (HDAC) Inhibition

Short-chain fatty acids are known inhibitors of histone deacetylases (HDACs).[23][24] By inhibiting HDACs, these molecules can alter chromatin structure and gene expression.

Experimental Protocol for HDAC Inhibition Assay: [3][23]

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line) and treat with varying concentrations of this compound for a defined period (e.g., 24 hours).

-

Nuclear Extract Preparation: Isolate the nuclei from the treated and untreated cells and prepare nuclear extracts.

-

HDAC Activity Assay: Use a commercially available HDAC activity assay kit. These kits typically contain a fluorogenic HDAC substrate.

-

Measurement: Incubate the nuclear extracts with the substrate and measure the fluorescence over time. A decrease in the rate of fluorescence generation in the presence of this compound indicates HDAC inhibition.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce HDAC activity by 50%.

Conclusion

This compound is a versatile molecule with well-defined chemical and physical properties. Its role as a signaling molecule, through the activation of GPCRs and the inhibition of HDACs, presents exciting opportunities for research in areas such as metabolic diseases, inflammation, and cancer biology. The experimental protocols and structural information provided in this guide serve as a valuable resource for scientists and researchers aiming to explore the multifaceted nature of this important short-chain fatty acid.

References

- 1. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Frontiers | The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs [frontiersin.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN116143586A - Preparation method of 2-ethyl-2-methyl valeric acid - Google Patents [patents.google.com]

- 6. CN103539655A - Synthesis method of 2-methyl-2-pentenoic acid - Google Patents [patents.google.com]

- 7. gcms.cz [gcms.cz]

- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uoguelph.ca [uoguelph.ca]

- 10. lipidmaps.org [lipidmaps.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 15. jascoinc.com [jascoinc.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Ectopically expressed olfactory receptors OR51E1 and OR51E2 suppress proliferation and promote cell death in a prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Natural occurrence of 2-Methylvaleric acid in plants

An In-depth Technical Guide on the Natural Occurrence of 2-Methylvaleric Acid in Plants

Introduction

This compound, also known as 2-methylpentanoic acid, is a branched-chain, short-chain fatty acid (SCFA) with the molecular formula C6H12O2[1][2]. It is a colorless to pale yellow liquid characterized by a sharp, pungent, and somewhat rancid odor[1][3][4]. While not widely abundant in nature, it is recognized as a plant metabolite and is found in trace amounts in various plant species and some animal products[1][2][4]. In the food and fragrance industries, it is utilized as a flavoring agent and fragrance component, contributing to the sensory profiles of products like cheese, fruits, and beverages[3][5][6][7]. This document provides a comprehensive overview of the natural occurrence of this compound in plants, its biosynthetic pathways, and the experimental protocols used for its analysis, tailored for researchers and professionals in drug development and life sciences.

Natural Occurrence in Plant Species

This compound has been identified in a variety of plants and plant-derived products. Its presence often contributes to the characteristic aroma and flavor profiles. The compound is typically found as a minor volatile or semi-volatile component within essential oils or the broader metabolome of plant tissues.

| Plant Species | Common Name | Plant Part / Product | References |

| Valeriana officinalis | Valerian | Roots | [8][9] |

| Pelargonium graveolens | Geranium | Not Specified | [2] |

| Coffea sp. | Coffee | Beans (Reported in roasted coffee) | [3][5] |

| Vitis vinifera | Grape | Wine (Product) | [3][5] |

| Carica papaya | Papaya | Fruit | [3] |

| Piper nigrum | Black Pepper | Fruit/Seed | [3][5] |

| Camellia sinensis | Tea | Leaves | [3] |

| Mangifera indica | Mango | Fruit | [3] |

| Annona cherimola | Cherimoya | Fruit | [3][7] |

| Campomanesia adamantium | Gabiroba | Not Specified | |

| Nicotiana sp. | Tobacco | Leaves | [3] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine.[10][11][12] While the complete pathway can vary between species, the foundational steps involve the conversion of a BCAA to its corresponding α-keto acid, followed by oxidative decarboxylation and subsequent modifications. This process represents a key integration of amino acid and fatty acid metabolism[10][11].

The proposed pathway begins with the amino acid L-isoleucine. A branched-chain amino acid aminotransferase (BCAT) enzyme catalyzes the removal of the amino group, converting L-isoleucine into (S)-α-keto-β-methylvalerate[12]. This intermediate is then acted upon by a branched-chain α-keto acid dehydrogenase (BCKD) complex, which catalyzes an oxidative decarboxylation to produce 2-methylbutanoyl-CoA[12][13]. This acyl-CoA can then serve as a primer for further elongation in fatty acid synthesis or be hydrolyzed to form 2-methylbutyric acid. While not explicitly detailed in the provided results, the formation of this compound likely involves an α-ketoacid elongation pathway, similar to the synthesis of other branched-chain fatty acids, where an additional carbon is added before the final acid is formed[10][11].

Caption: Proposed biosynthetic pathway of this compound from L-isoleucine.

Experimental Protocols

The analysis of this compound in plant tissues requires robust methods for extraction, separation, and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a common and highly effective technique, often preceded by a derivatization step. High-Performance Liquid Chromatography (HPLC) is also applicable for the analysis of short-chain fatty acids.

General Experimental Workflow

The overall process for analyzing this compound in plant samples follows a structured workflow from sample collection to final data analysis.

Caption: General workflow for the analysis of this compound in plant tissues.

Extraction Protocol

Extraction of short-chain carboxylic acids from plant material can be achieved using various solvents and methods.[14] A common approach involves solvent extraction with polar solvents, sometimes in combination with acidification to ensure the acids are in their protonated form.

-

Sample Homogenization : Weigh approximately 100-500 mg of finely ground, freeze-dried plant tissue into a centrifuge tube.[15]

-

Solvent Addition : Add an appropriate extraction solvent. A common choice is 80% ethanol or methanol.[16][17] For quantitative extraction, especially in tissues with high calcium content, extraction with dilute hydrochloric acid (e.g., 0.5 M) or the use of a cation exchanger with water can be more effective.[16][18]

-

Extraction : Vortex the mixture thoroughly and incubate, for instance, in an ultrasonic bath for 20-30 minutes to enhance extraction efficiency.[19] For exhaustive extraction, the process can be repeated multiple times with fresh solvent.[16]

-

Centrifugation : Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the solid plant debris.[19]

-

Collection : Carefully collect the supernatant. If multiple extractions were performed, pool the supernatants.

-

Purification (Optional but Recommended) : The crude extract can be purified using Solid Phase Extraction (SPE), particularly a strong anion exchange (SAX) cartridge, to isolate the acidic compounds from other matrix components.[20]

GC-MS Analysis Protocol

GC-MS provides high sensitivity and specificity for the identification and quantification of volatile compounds like this compound, especially after derivatization to increase volatility.

-

Derivatization (Methylation) : Evaporate the purified extract to dryness under a stream of nitrogen. To convert the carboxylic acid to its more volatile methyl ester, add a methylating agent such as methanolic HCl and heat (e.g., at 80°C for 1-2 hours).[20]

-

Injection : Inject 1 µL of the derivatized sample into the GC-MS system.[21][22]

-

GC Conditions :

-

Column : Use a non-polar or medium-polarity capillary column, such as an Elite-5MS (5% biphenyl, 95% dimethylpolysiloxane, 30 m × 0.25 mm ID × 0.25 µm film thickness).[21][23]

-

Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.[21][22]

-

Oven Temperature Program : An initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/min to 300°C, with a final hold for 5-6 minutes.[21] This program should be optimized based on the specific analytes of interest.

-

-

MS Conditions :

-

Identification and Quantification : Identify the this compound methyl ester peak by comparing its retention time and mass spectrum with an authentic standard.[3] Quantify using an internal standard (such as an isotopically labeled analog or a different odd-chain fatty acid) and a calibration curve.[3]

HPLC-UV/MS Protocol

HPLC can be used to analyze organic acids without derivatization, which simplifies sample preparation.

-

Sample Preparation : The purified extract can often be directly analyzed. Ensure the sample is dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.[24]

-

HPLC Conditions :

-

Column : A reversed-phase C18 column (e.g., 100-150 mm length, 4.6 mm ID, 2.7-5 µm particle size) is commonly used.[8][24][25]

-

Mobile Phase : A gradient elution is typically employed. For example, a gradient of 0.1% formic or phosphoric acid in water (Solvent A) and acetonitrile or methanol (Solvent B).[24][25] The gradient program is optimized to resolve the target acids from other compounds.

-

Column Temperature : Maintained at around 40°C to ensure reproducible retention times.[24]

-

-

Detection :

-

UV Detection : Set the detector to a low wavelength, typically 210 nm, for detecting the carboxyl group.[24]

-

MS Detection : For higher specificity and sensitivity, couple the HPLC to a mass spectrometer (LC-MS). This allows for quantification based on the mass-to-charge ratio of the deprotonated molecule [M-H]⁻ in negative ion mode.

-

-

Quantification : Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve prepared from authentic standards of this compound.[25]

Physiological Role and Signaling

The direct physiological or signaling role of this compound within plants is not well-documented. It is primarily considered a secondary metabolite, contributing to the plant's chemical profile, which can play a role in plant-herbivore or plant-microbe interactions through its aroma. In other biological systems, short-chain fatty acids are known to act as signaling molecules. For instance, some branched-chain fatty acids are involved in bacterial quorum sensing (as part of the DSF family signals)[26]. In mammals, SCFAs can regulate host energy metabolism and inflammatory responses by interacting with G protein-coupled receptors (GPCRs) or inhibiting histone deacetylases (HDACs).[27] Whether this compound performs analogous signaling functions within plants or in their interactions with the environment is an area that warrants further investigation.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 97-61-0 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 2-methyl valeric acid [perflavory.com]

- 6. foreverest.net [foreverest.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Chemical Diversity of Wild-Growing and Cultivated Common Valerian (Valeriana officinalis L. s.l.) Originating from Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 9. graphyonline.com [graphyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Integrated Transcriptomic and Metabolomic Analysis Reveals Tissue-Specific Flavonoid Biosynthesis and MYB-Mediated Regulation of UGT71A1 in Panax quinquefolius [mdpi.com]

- 16. dcapub.au.dk [dcapub.au.dk]

- 17. Techniques for Analysis of Plant Phenolic Compounds [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijmca.com [ijmca.com]

- 22. phcogj.com [phcogj.com]

- 23. globalresearchonline.net [globalresearchonline.net]

- 24. longdom.org [longdom.org]

- 25. Bioactive Compounds of Underground Valerian Extracts and Their Effect on Inhibiting Metabolic Syndrome-Related Enzymes Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 27. medchemexpress.com [medchemexpress.com]

2-Methylvaleric acid CAS number and molecular weight

An In-Depth Technical Guide to 2-Methylvaleric Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 97-61-0), a branched-chain short-chain fatty acid (SCFA). The document details its chemical and physical properties, outlines established synthesis and analytical methodologies, and explores its biological significance, particularly its emerging role in metabolic regulation and drug development. Key information is presented in structured tables and workflows to facilitate understanding and application in a research and development setting.

Core Chemical and Physical Properties

This compound, also known as 2-methylpentanoic acid, is a carboxylic acid with the molecular formula C6H12O2.[1] Its fundamental identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| CAS Number | 97-61-0 |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | 2-Methylpentanoic acid |

| Synonyms | α-Methylvaleric acid, Methylpropylacetic acid |

| Appearance | Colorless liquid |

| Boiling Point | 196-197 °C |

| Density | 0.931 g/mL at 25 °C |

| Refractive Index | 1.414 (n20/D) |

| Water Solubility | 13 g/L |

| Vapor Pressure | 0.18 mmHg at 25 °C |

Synthesis of this compound: Experimental Methodologies

The synthesis of this compound can be achieved through several established chemical routes. While a single, standardized laboratory protocol is not universally cited, the most common methods involve the oxidation of the corresponding aldehyde or the carboxylation of a Grignard reagent. A plausible and generalized workflow for its synthesis is described below.

Synthesis via Oxidation of 2-Methylpentanal

One of the most direct methods for preparing this compound is the oxidation of 2-methylpentanal.[2] This method involves the use of a suitable oxidizing agent to convert the aldehyde functional group into a carboxylic acid.

-

Step 1: Reaction Setup: 2-Methylpentanal is dissolved in an appropriate solvent, and a selected oxidizing agent (e.g., potassium permanganate, Jones reagent) is added portion-wise while monitoring the temperature.

-

Step 2: Reaction Execution: The reaction mixture is stirred at a controlled temperature until the oxidation is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Step 3: Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude this compound is purified by vacuum distillation.

A logical workflow for this synthesis is presented in the following diagram.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Protocols: Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the quantification of this compound and other SCFAs in biological matrices.[3] Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert them into more volatile esters or silyl derivatives prior to analysis.[4]

Detailed Experimental Protocol for GC-MS Analysis

The following protocol outlines a robust method for the analysis of this compound in a liquid matrix (e.g., plasma, fecal water).

1. Sample Preparation and Extraction:

-

Acidify the sample to a pH of ~2 with hydrochloric acid to ensure the protonation of the carboxylic acid.[4]

-

Add an internal standard (e.g., a deuterated analog of this compound).

-

Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate or diethyl ether.[4]

-

Vortex vigorously and centrifuge to separate the layers.[4]

-

Collect the organic layer and dry it over anhydrous sodium sulfate.[4]

-

Evaporate the solvent under a gentle stream of nitrogen.[4]

2. Derivatization:

-

Reconstitute the dried extract in a suitable solvent.

-

Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) derivative.[4]

-

Cool to room temperature before injection into the GC-MS system.

3. GC-MS Parameters:

-

GC Column: A polar capillary column, such as one with a wax stationary phase (e.g., SH-Rtx™-WAX), is suitable for separating SCFAs.[5]

-

Injection Mode: Splitless or split injection, depending on the concentration of the analyte.[5][6]

-

Oven Temperature Program: An initial temperature of around 80°C, held for a few minutes, followed by a ramp up to approximately 200-240°C.[5]

-

Carrier Gas: Helium at a constant flow rate.[5]

-

MS Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[3][6]

The workflow for this analytical procedure is visualized below.

Caption: Workflow for the GC-MS analysis of this compound.

Biological Significance and Role in Drug Development

This compound is a branched-chain SCFA produced by the metabolism of branched-chain amino acids by gut microbiota.[7] Emerging research has highlighted its potential as a biomarker for metabolic diseases, such as type 2 diabetes, with its levels being significantly reduced in the feces of diabetic mice.[7]

Signaling Pathways

This compound is believed to exert its biological effects through two primary mechanisms:

-

G Protein-Coupled Receptors (GPCRs): As an SCFA, it can act as a ligand for certain GPCRs, initiating intracellular signaling cascades that can modulate host energy metabolism and inflammatory responses.[7]

-

Histone Deacetylase (HDAC) Inhibition: this compound may also function as an HDAC inhibitor.[7] By inhibiting HDACs, it can lead to the hyperacetylation of histones, which alters chromatin structure and promotes gene transcription, thereby influencing various cellular processes.[8]

The dual-action mechanism of this compound presents a compelling area of interest for drug development, particularly in the context of metabolic and inflammatory diseases.

The diagram below illustrates these proposed signaling pathways.

Caption: Proposed signaling mechanisms of this compound.

Conclusion

This compound is a multifaceted molecule with established applications in the flavor and fragrance industries and a growing significance in biomedical research. Its role as a product of gut microbial metabolism links it directly to host physiology, and its potential to modulate key signaling pathways through GPCR activation and HDAC inhibition positions it as a molecule of interest for future therapeutic strategies targeting metabolic and inflammatory disorders. The analytical methods detailed herein provide a robust framework for its accurate quantification, which is essential for advancing research in these areas.

References

- 1. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 97-61-0 [chemicalbook.com]

- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. gcms.cz [gcms.cz]

- 6. metbio.net [metbio.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of 2-Methylvaleric Acid

This technical guide provides a comprehensive overview of the key physical properties of 2-Methylvaleric acid, with a specific focus on its boiling and melting points. The information is tailored for researchers, scientists, and professionals in drug development who require precise and reliable data for their work.

Core Physical Properties

This compound, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid.[1] It exists as a colorless to pale yellow liquid at room temperature and possesses a pungent, acrid odor.[2][3]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. The data presented is a consensus from multiple reputable sources.

| Physical Property | Value | References |

| Boiling Point | 196-197 °C (at 760 mmHg) | [2][3][4][5] |

| 196-198 °C | [6] | |

| Melting Point | -85 °C | [2][4][5][6] |

| Density | 0.931 g/mL at 25 °C | [4] |

| Refractive Index | 1.414 (n20/D) | [2][4] |

| 1.413-1.415 (n20/D) | [6] | |

| 1.41100 to 1.41600 @ 20.00 °C | [7] | |

| Water Solubility | 13 g/L | [3][4][5] |

| 15 g/L at 20 °C | [7] | |

| pKa | 4.782 at 25 °C | [2][4] |

Experimental Protocols

While specific experimental records for the determination of this compound's boiling and melting points are not publicly detailed, the following are generalized, standard laboratory protocols for determining these properties for a liquid organic compound.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical constant at a given pressure.

Methodology:

A common method for determining the boiling point of a small quantity of liquid is the micro boiling point or Siwoloboff method.

-

Sample Preparation: A small amount of this compound (a few milliliters) is placed into a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then immersed in a heating bath (commonly an oil bath) which allows for uniform heat distribution.[8] A Thiele tube can also be used for this purpose to ensure even heating.[9]

-

Heating: The heating bath is gently and slowly heated. As the temperature rises, air trapped in the capillary tube will expand and be seen as bubbles escaping from the open end of the capillary.

-

Observation: Heating continues until a steady stream of bubbles emerges from the capillary tube. At this point, the heat source is removed, and the bath is allowed to cool slowly.

-

Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.[10]

-

Replication: For accuracy, the determination should be repeated at least twice, and the average value taken. It is crucial to use a fresh sample for each determination.

3.2. Determination of Melting Point (Freezing Point)

For a substance that is liquid at room temperature, the "melting point" is more accurately referred to as the freezing point. It is the temperature at which the liquid transitions into a solid at atmospheric pressure.

Methodology:

-

Sample Preparation: A sample of this compound is placed in a small, thin-walled test tube.

-

Cooling Bath: The test tube is immersed in a cooling bath. The choice of the cooling medium depends on the expected freezing point (e.g., an ice-salt mixture or a dry ice-acetone bath).

-

Temperature Monitoring: A thermometer is placed in the sample, ensuring the bulb is fully submerged. The sample is stirred gently and continuously with the thermometer or a separate stirrer to ensure uniform cooling and prevent supercooling.

-

Observation: The temperature is recorded at regular intervals as the sample cools.

-

Freezing Point Determination: The freezing point is the temperature at which solid crystals first begin to form and the temperature remains constant until the entire sample has solidified. A plateau on the cooling curve (a graph of temperature versus time) indicates the freezing point.

-

Purity Check: A sharp, well-defined freezing point is indicative of a pure compound. Impurities will typically cause the freezing to occur over a range of temperatures and at a lower temperature than the pure substance.[9][10]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the boiling point of a liquid organic compound using the micro boiling point method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Methyl Valeric Acid [chembk.com]

- 3. This compound | 97-61-0 [chemicalbook.com]

- 4. zhishangchem.com [zhishangchem.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. Page loading... [guidechem.com]

- 7. 2-methyl valeric acid [thegoodscentscompany.com]

- 8. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. alnoor.edu.iq [alnoor.edu.iq]

Solubility of 2-Methylvaleric acid in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-methylvaleric acid in water and various organic solvents. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physical properties for formulation, synthesis, and analytical applications.

Introduction to this compound

This compound, also known as 2-methylpentanoic acid, is a branched-chain carboxylic acid with the chemical formula C₆H₁₂O₂. Its structure, consisting of a five-carbon chain with a methyl group at the alpha position, imparts specific solubility characteristics that are crucial for its handling and application in various chemical and pharmaceutical processes. This guide summarizes available quantitative and qualitative solubility data, outlines relevant experimental protocols for solubility determination, and provides a visual representation of its solubility profile.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in water and selected organic solvents.

| Solvent | Chemical Class | Temperature (°C) | Solubility |

| Water | Polar Protic | Not Specified | 13 g/L[1][2] |

| Water | Polar Protic | 20 | 15 g/L (15,000 mg/L)[3] |

| Ethanol (95%) | Polar Protic | Not Specified | Miscible (1 mL in 1 mL)[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | 100 mg/mL[5] |

Qualitative Solubility Data

| Solvent/Solvent Class | Chemical Class | Solubility Description |

| Polar Organic Solvents | - | "Mingles with"[6] |

| Ether | Ether | Readily Soluble |

| Chloroform | Halogenated Hydrocarbon | Readily Soluble |

| Tetrahydrofuran (THF) | Ether | Enhanced Solubility[6] |

| Ethyl Acetate | Ester | Enhanced Solubility[6], Slightly Soluble[7] |

| Toluene | Aromatic Hydrocarbon | Generally Soluble[8] |

| Non-polar Solvents | - | Expected to have limited solubility[9] |

Note: The conflicting reports for ethyl acetate may be due to differences in experimental conditions or definitions of "enhanced" versus "slightly" soluble.

Experimental Protocols for Solubility Determination

While specific experimental protocols used to determine the solubility of this compound are not detailed in the available literature, the following are standard and widely accepted methodologies suitable for this type of compound.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid or liquid solute (this compound) is added to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. After reaching equilibrium, the saturated solution is separated from the excess solute by filtration or centrifugation, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, etc.).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solute settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For more rigorous separation, the supernatant can be filtered through a syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions).

-

Quantification: Analyze the concentration of this compound in the filtered supernatant. Common analytical techniques for carboxylic acids include:

-

High-Performance Liquid Chromatography (HPLC): A robust method for accurate quantification. A calibration curve is prepared using standard solutions of this compound of known concentrations.

-

Gas Chromatography (GC): Suitable for volatile compounds. Derivatization may be necessary to improve volatility and peak shape.

-

Titration: The acidic nature of the carboxyl group allows for quantification via acid-base titration with a standardized base (e.g., NaOH).

-

Potentiometric Titration

Potentiometric titration is a useful method for determining the solubility of ionizable compounds like carboxylic acids, as it can also provide information on the pKa.

Principle: The method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. For a carboxylic acid, a known amount of the compound is dissolved in a solvent (often a co-solvent system if sparingly soluble in water) and titrated with a standardized solution of a strong base (e.g., NaOH). The solubility can be determined from the titration curve by analyzing the point at which the compound starts to precipitate or by using specific calculation models that relate pH, pKa, and solubility.

Detailed Methodology:

-

Sample Preparation: Prepare a solution of this compound in the solvent of interest. If the solubility is very low, a co-solvent system (e.g., water-ethanol mixture) might be used initially.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution. The titrant (standardized NaOH solution) is added incrementally using a precise burette.

-

Titration Process: Add the titrant in small, known volumes, and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point can be determined from the inflection point of the titration curve. The intrinsic solubility can be calculated from the pH at which precipitation begins, which is often observed as a deviation or instability in the pH readings.

Visualization of Solubility Profile

The following diagram illustrates the general solubility characteristics of this compound based on solvent polarity.

Caption: Logical relationship of this compound solubility.

Conclusion

This compound exhibits moderate solubility in water and high solubility in polar organic solvents such as ethanol and DMSO. Its amphiphilic nature, arising from the polar carboxylic acid head and the nonpolar alkyl chain, governs its solubility profile. For applications requiring high concentrations, polar protic solvents are generally suitable. In contrast, its solubility in non-polar solvents is limited. For precise solubility determination, the shake-flask method followed by a suitable analytical quantification technique is recommended. The information presented in this guide serves as a valuable resource for scientists and researchers in making informed decisions regarding solvent selection and experimental design involving this compound.

References

- 1. 2-Methyl Valeric Acid [chembk.com]

- 2. This compound | 97-61-0 [chemicalbook.com]

- 3. 2-methyl valeric acid [thegoodscentscompany.com]

- 4. This compound | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tianmingpharm.com [tianmingpharm.com]

- 7. (S)-2-Methylvaleric acid | 1187-82-2 [amp.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. solubilityofthings.com [solubilityofthings.com]

The Biological Role of 2-Methylvaleric Acid: A Technical Guide for Researchers

Abstract

2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA), is emerging as a significant biomolecule at the intersection of gut microbiology and host physiology. Produced by the microbial fermentation of branched-chain amino acids, particularly isoleucine, this metabolite is implicated in the regulation of host energy metabolism and inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of this compound's biological role, metabolism, and potential as a therapeutic target and biomarker. While its functions are primarily inferred from studies on related SCFAs, this document collates the available direct and indirect evidence to support further investigation by researchers, scientists, and drug development professionals.

Introduction

Short-chain fatty acids (SCFAs) are well-established mediators of gut-host communication, influencing a myriad of physiological processes. Among these, branched-chain SCFAs (BCSFAs), derived from the microbial metabolism of branched-chain amino acids (BCAAs), are gaining increasing attention. This compound, a six-carbon BCFA, is a product of isoleucine fermentation by the gut microbiota.[1] Its structural similarity to other biologically active SCFAs suggests a potential role in host signaling pathways, including the activation of G protein-coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs). This guide will delve into the known metabolic pathways, potential signaling cascades, and the analytical methods used to quantify this intriguing molecule.

Metabolism of this compound

The primary source of this compound in the host is the anaerobic fermentation of the essential amino acid L-isoleucine by gut bacteria. This metabolic process is particularly prevalent in the distal colon where protein fermentation occurs. The general pathway involves the deamination and subsequent decarboxylation of isoleucine to yield 2-methylbutyrate, which is then elongated to 2-methylvalerate.

Figure 1: Metabolic pathway of L-isoleucine to this compound by gut microbiota.

Biological Activities and Signaling Pathways

The biological effects of this compound are thought to be mediated primarily through two main mechanisms common to other SCFAs: activation of G protein-coupled receptors and inhibition of histone deacetylases.

G Protein-Coupled Receptor (GPCR) Activation

SCFAs are known agonists for several GPCRs, most notably GPR41 (Free Fatty Acid Receptor 3, FFAR3) and GPR43 (Free Fatty Acid Receptor 2, FFAR2).[2][3] Activation of these receptors, which are expressed on various cell types including enteroendocrine and immune cells, triggers downstream signaling cascades that can modulate hormone secretion and inflammatory responses.

The rank order of potency for SCFAs at these receptors suggests that valerate and its derivatives are more potent agonists for GPR41 than for GPR43.[4] While direct quantitative data for this compound is not currently available in the literature, it is plausible that it preferentially signals through GPR41.

Figure 2: Generalized signaling pathway for GPR41 activation by this compound.

Table 1: Quantitative Data on SCFA-GPCR Interactions

| Ligand | Receptor | Assay | EC50/IC50 | Reference |

| This compound | GPR41/GPR43 | Not Available | Not Available | - |

| Propionate | GPR41 | Calcium mobilization | ~5-10 µM | [4] |

| Propionate | GPR43 | Calcium mobilization | ~10-50 µM | [4] |

| Valerate | GPR41 | Calcium mobilization | ~10-30 µM | [4] |

| Valerate | GPR43 | Calcium mobilization | >100 µM | [4] |

Note: The table highlights the current gap in quantitative data for this compound.

Histone Deacetylase (HDAC) Inhibition

SCFAs, particularly butyrate, are well-characterized inhibitors of HDACs. By inhibiting these enzymes, SCFAs can alter gene expression, leading to various downstream effects, including anti-inflammatory and anti-proliferative responses. It is plausible that this compound also possesses HDAC inhibitory activity, although to date, no specific IC50 values have been reported in the literature.

Table 2: Quantitative Data on SCFA-HDAC Interactions

| Ligand | HDAC Isoform(s) | Assay | IC50 | Reference |

| This compound | Not specified | Not Available | Not Available | - |

| Butyrate | Pan-HDAC | In vitro enzymatic | ~50-100 µM | [5] |

| Propionate | Pan-HDAC | In vitro enzymatic | ~250-500 µM | [5] |

| Valproic Acid (related) | Class I and IIa | In vitro enzymatic | ~0.4-2 mM | [5] |

Note: The table highlights the current gap in quantitative data for this compound.

Anti-Inflammatory Effects

The potential anti-inflammatory effects of this compound are likely mediated through both GPCR activation and HDAC inhibition. Activation of GPR41 on immune cells can modulate cytokine production. While direct evidence for this compound is lacking, studies on other SCFAs have demonstrated both pro- and anti-inflammatory effects depending on the context and cell type. For instance, SCFAs can induce the production of chemokines and cytokines in intestinal epithelial cells via GPR41/43 activation.[6]

Table 3: Effects of SCFAs on Inflammatory Cytokine Production

| SCFA | Cell Type | Cytokine(s) Affected | Effect | Reference |

| This compound | Not specified | TNF-α, IL-6, IL-10 | Not Available | - |

| Propionate | PBMCs | TNF-α, IL-6 | Inhibition | [7] |

| Butyrate | Macrophages | TNF-α, IL-6 | Inhibition | [7] |

| Butyrate | Macrophages | IL-10 | Induction |

Note: The table highlights the current gap in quantitative data for this compound.

Association with Metabolic Disease

Emerging evidence suggests a link between altered levels of branched-chain amino acids and their metabolites, including this compound, and metabolic diseases such as type 2 diabetes. While the precise role of this compound is yet to be fully elucidated, its potential to modulate energy homeostasis through GPCR signaling warrants further investigation.

Experimental Protocols

Accurate quantification of this compound in biological samples is crucial for understanding its physiological roles. The most common method for SCFA analysis is gas chromatography (GC) coupled with either flame ionization detection (FID) or mass spectrometry (MS).

Protocol: Quantification of this compound in Fecal Samples by GC-MS

Objective: To determine the concentration of this compound in fecal samples.

Materials:

-

Fecal sample (~100 mg)

-

Internal standard (e.g., deuterated this compound)

-

Saturated NaCl solution

-

Sulfuric acid (50% v/v)

-

Diethyl ether

-

Derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Thaw frozen fecal sample on ice.

-

Weigh approximately 100 mg of the homogenized sample into a 2 mL microcentrifuge tube.

-

Add a known amount of the internal standard.

-

Add 500 µL of saturated NaCl solution and 50 µL of 50% sulfuric acid.

-

Vortex thoroughly to mix.

-

-

Extraction:

-

Add 1 mL of diethyl ether to the sample mixture.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper ether layer to a new glass vial.

-

Repeat the extraction step with another 1 mL of diethyl ether and combine the ether layers.

-

-

Derivatization:

-

Evaporate the ether under a gentle stream of nitrogen.

-

Add 50 µL of MTBSTFA and 50 µL of acetonitrile to the dried extract.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (example):

-

Inlet temperature: 250°C

-

Oven program: 60°C for 1 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 5 min.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (example):

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Scan mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized this compound and the internal standard.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Figure 3: Workflow for the analysis of this compound in fecal samples.

Conclusion and Future Directions

This compound is a microbially-produced SCFA with the potential to influence host physiology through signaling pathways analogous to other well-studied SCFAs. Its role as a potential modulator of energy metabolism and inflammation makes it a molecule of interest for researchers in metabolic and inflammatory diseases. However, a significant gap exists in the literature regarding specific quantitative data on its biological activities. Future research should focus on:

-

Determining the EC50 values of this compound for GPR41 and GPR43.

-

Quantifying the IC50 values of this compound for various HDAC isoforms.

-

Elucidating its specific effects on the production of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in different immune cell types.

-

Investigating its direct impact on metabolic parameters in preclinical models of metabolic disease.

Addressing these knowledge gaps will be crucial in validating the biological importance of this compound and exploring its potential as a therapeutic target or biomarker.

References

- 1. Engineered IL-10 variants elicit potent immunomodulatory effects at low ligand doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Increase of mucous glycoprotein secretion by tumor necrosis factor alpha via a protein kinase C-dependent mechanism in cultured chinchilla middle ear epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 7. Evaluation of the Interleukin-1 Receptor Antagonist and Immunoregulatory Interleukin-10 in the Middle Ear in Chronic Otitis Media With Effusion in Children With and Without Atopy - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylvaleric Acid as a Plant Metabolite: A Technical Guide

Abstract

2-Methylvaleric acid, a branched-chain short-chain fatty acid, is a recognized metabolite within the plant kingdom, contributing significantly to the aroma and flavor profiles of various plant species. As a volatile organic compound (VOC), it plays a putative role in plant signaling, including defense mechanisms and allelopathic interactions. The biosynthesis of this compound is thought to originate from branched-chain amino acid catabolism, although the precise pathways in plants are not yet fully elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound as a plant metabolite, detailing its proposed biosynthesis, physiological roles, and potential signaling functions. Furthermore, it presents detailed experimental protocols for the extraction and quantification of this compound from plant tissues and summarizes key quantitative data. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of plant secondary metabolism and natural product chemistry.

Introduction

This compound, also known as 2-methylpentanoic acid, is an organic compound and a methyl-branched fatty acid.[1] It is structurally defined as pentanoic acid with a methyl group at the second carbon position.[1][2] As a member of the branched-chain short-chain fatty acids (BC-SCFAs), it is a colorless to pale yellow liquid at room temperature, characterized by a potent, pungent, and often described as cheesy or rancid odor.[2][3][4] While only slightly soluble in water, it dissolves readily in organic solvents like ethanol.[3]

In the context of plant biology, this compound is classified as a secondary metabolite.[1] Its presence has been documented in a variety of plants and plant-derived products, including the essential oil of Pelargonium graveolens (rose geranium), coffee, various cheeses, and fruits such as papaya, mango, and cherimoya.[1][2] It is also identified as a volatile fatty acid in tobacco.[2] The roles attributed to this compound in plants include acting as a flavoring agent and a fragrance component.[1][3]

Biosynthesis Pathway

The complete biosynthetic pathway for this compound in plants has not been definitively established. However, evidence from related compounds and metabolic pathways in other organisms suggests that its synthesis likely originates from the catabolism of branched-chain amino acids, specifically isoleucine.[5] The biosynthesis of a similar compound, 4-methylvaleric acid, in Pogostemon cablin has been shown to derive from leucine metabolism through an α-ketoacid elongation (αKAE) pathway.[6] A proposed pathway for this compound involves a series of enzymatic reactions, starting with the deamination of L-isoleucine to form (S)-2-keto-3-methylvalerate, followed by oxidative decarboxylation to yield 2-methylbutanoyl-CoA. Subsequent chain elongation via a process analogous to fatty acid synthesis, followed by thioesterase activity, would yield the final product.

Physiological Roles and Signaling in Plants

Role as a Volatile Organic Compound (VOC)

This compound is a volatile fatty acid, contributing to the complex scent profiles of plants.[2] VOCs are crucial for plant communication and interaction with their environment. They can attract pollinators, repel herbivores, and act as airborne signals to neighboring plants.[7][8][9] The characteristic pungent and sour aroma of this compound likely plays a role in these interactions, although its specific targets and ecological significance are areas for further research.

Potential Role in Plant Defense and Allelopathy

Plants produce a vast array of secondary metabolites to defend against herbivores and pathogens.[10] These chemical defenses can act as toxins, repellents, or anti-feedants.[10] As a VOC, this compound can be released upon tissue damage, potentially serving as an airborne danger signal to activate defense-related genes in undamaged parts of the same plant or in neighboring plants.[7]

Furthermore, some plant-released chemicals, known as allelochemicals, can inhibit the growth of nearby competing plants.[11][12] Fatty acids and their derivatives have been implicated in such allelopathic interactions.[13] The release of this compound into the rhizosphere or atmosphere could potentially create an inhibitory zone, reducing competition for resources.

Hypothetical Signaling Cascade

When a plant is subjected to biotic stress, such as herbivory, it initiates a complex signaling cascade. This often involves the synthesis and release of VOCs. This compound could act as such a signal. Upon its release, it could be perceived by receptors on neighboring plants, triggering an intracellular signal transduction pathway that may involve key defense hormones like jasmonic acid (JA) and salicylic acid (SA).[14][15] This leads to the transcriptional activation of defense-related genes and the production of protective compounds, "priming" the receiving plant for a potential attack.

Quantitative Data

Quantitative data regarding the concentration of this compound in various plant tissues is sparse in the literature. However, its fundamental physicochemical properties are well-documented and essential for its extraction and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| IUPAC Name | 2-methylpentanoic acid | [1] |

| Boiling Point | 196-197 °C | [16] |

| Vapor Pressure | 0.18 mmHg @ 25 °C | [16] |

| logP (o/w) | 1.80 | [16] |

| pKa | 4.84 | [1] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Odor | Pungent, acrid, cheesy, sour |[2][4][16] |

Table 2: Documented Presence of this compound in Plant Species and Derived Products

| Plant/Product | Scientific Name | Reference(s) |

|---|---|---|

| Rose Geranium | Pelargonium graveolens | [1] |

| Coffee | Coffea spp. | [2] |

| Papaya | Carica papaya | [2] |

| Mango | Mangifera indica | [2] |

| Cherimoya | Annona cherimola | [2] |

| Tobacco | Nicotiana tabacum | [2] |

| Black Tea | Camellia sinensis | [2] |

| Pepper | Capsicum spp. |[2] |

Experimental Protocols

The analysis of this compound from plant matrices requires robust extraction and sensitive quantification methods.

Protocol: Extraction from Plant Tissues

This protocol provides a general method for the extraction of short-chain fatty acids from a plant matrix, adapted from standard lipid and metabolite extraction procedures.[17][18][19][20]

-

Sample Preparation:

-

Harvest fresh plant tissue (e.g., leaves, flowers) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize (freeze-dry) the tissue to remove water.

-

Grind the dried tissue to a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.

-

-

Homogenization and Lipid Extraction:

-

Weigh approximately 100 mg of the dried powder into a glass tube.

-

Add 2 mL of a chloroform:methanol solution (2:1, v/v).

-

Add an internal standard (e.g., a deuterated analog or a fatty acid not present in the sample, like heptanoic acid) to correct for extraction efficiency.

-

Homogenize the sample using a probe sonicator or a bead beater for 5-10 minutes on ice.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant (the lipid-containing solvent) into a new glass tube.

-

-

Saponification (to measure total fatty acids, including esters):

-

Evaporate the solvent from the supernatant under a gentle stream of nitrogen.

-

Resuspend the dried lipid extract in 1 mL of 0.5 M methanolic potassium hydroxide (KOH).

-

Heat the mixture in a sealed tube at 80°C for 1 hour to hydrolyze esters and release free fatty acids.

-

-

Extraction of Free Fatty Acids:

-

Cool the sample to room temperature.

-

Acidify the solution to a pH of ~2 by adding 6 M HCl. This protonates the fatty acids, making them soluble in organic solvents.

-

Add 2 mL of hexane, vortex vigorously for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer, which contains the free fatty acids, to a new tube.

-

Repeat the hexane extraction on the aqueous layer and pool the hexane fractions.

-

Evaporate the final hexane extract to dryness under a stream of nitrogen. The resulting residue is ready for derivatization and analysis.

-

Protocol: Quantification by GC-MS

This protocol uses derivatization with propyl chloroformate (PCF) followed by GC-MS analysis, a method optimized for short-chain fatty acids.[21]

-

Derivatization:

-

Reconstitute the dried fatty acid extract in 500 µL of a reaction solution consisting of water, 1-propanol, and pyridine (v/v/v = 8:3:2).

-

Adjust the pH to ~8 using NaOH.

-

Add 100 µL of propyl chloroformate (PCF).

-

Vortex for 10 seconds and sonicate for 1 minute. The PCF reacts with the carboxylic acid group to form a propyl ester, which is more volatile and suitable for GC analysis.

-

Add 500 µL of hexane to extract the derivatized products. Vortex and centrifuge to separate phases.

-

Transfer the upper hexane layer to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A polar capillary column such as a DB-WAX or Innowax (e.g., 30 m x 0.25 mm x 0.25 µm).[22]

-

Injection: 1 µL of the derivatized sample in split mode (e.g., 10:1 split ratio).

-

Inlet Temperature: 260°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 110°C at 5°C/min.

-

Ramp 2: Increase to 290°C at 30°C/min.

-

Final hold: Hold at 290°C for 5-8 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Scan mode (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the this compound propyl ester.

-

-

-

Quantification:

-

Prepare a calibration curve using standards of this compound subjected to the same derivatization and analysis procedure.

-

Plot the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentration in the plant samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion and Future Directions